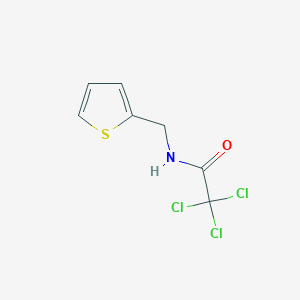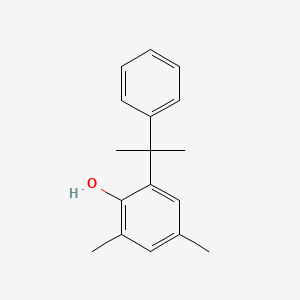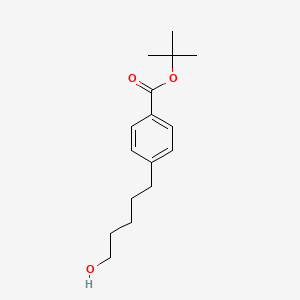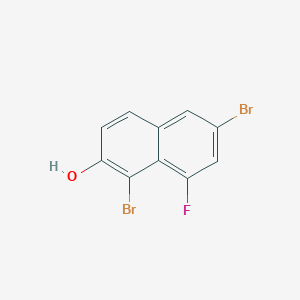
1,6-Dibromo-8-fluoro-2-naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dibromo-8-fluoro-2-naphthalenol is a chemical compound with the molecular formula C10H5Br2FO It is a derivative of naphthol, characterized by the presence of bromine and fluorine atoms at specific positions on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dibromo-8-fluoro-2-naphthalenol can be synthesized through a multi-step process involving the bromination and fluorination of naphthol derivatives. The typical synthetic route involves the following steps:
Bromination: Naphthol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 1 and 6 positions.
Fluorination: The brominated naphthol is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture to introduce a fluorine atom at the 8 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dibromo-8-fluoro-2-naphthalenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing bromine.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Applications De Recherche Scientifique
1,6-Dibromo-8-fluoro-2-naphthalenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,6-Dibromo-8-fluoro-2-naphthalenol involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dibromo-2-naphthol: Lacks the fluorine atom at the 8 position.
8-Fluoro-2-naphthol: Lacks the bromine atoms at the 1 and 6 positions.
1,6-Dichloro-8-fluoro-2-naphthalenol: Contains chlorine atoms instead of bromine.
Uniqueness
1,6-Dibromo-8-fluoro-2-naphthalenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This combination of substituents can influence its electronic structure, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
550998-28-2 |
|---|---|
Formule moléculaire |
C10H5Br2FO |
Poids moléculaire |
319.95 g/mol |
Nom IUPAC |
1,6-dibromo-8-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H5Br2FO/c11-6-3-5-1-2-8(14)10(12)9(5)7(13)4-6/h1-4,14H |
Clé InChI |
ZXCATAQIUROCOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C(C=C(C=C21)Br)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


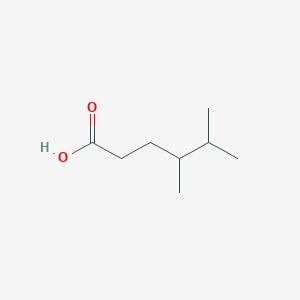
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143505.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14143511.png)
![6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14143514.png)
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one](/img/structure/B14143523.png)
![3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide](/img/structure/B14143528.png)
![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)
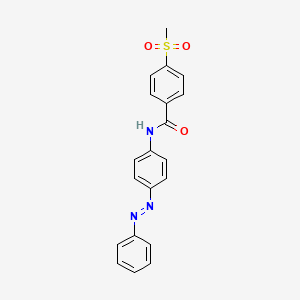
![6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14143553.png)
![Ethyl methyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14143557.png)
